2',3'-Isopropylidene-5'-tosylate
Overview
Description
2’,3’-Isopropylidene-5’-tosylate is an organic compound with the molecular formula C19H22N2O8S. It is a derivative of ribose, where the hydroxyl groups at the 2’ and 3’ positions are protected by an isopropylidene group, and the 5’ hydroxyl group is converted to a tosylate ester. This compound is often used in organic synthesis, particularly in the preparation of nucleoside analogs and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Isopropylidene-5’-tosylate typically involves the following steps:
Protection of Ribose: Ribose is first protected by reacting it with acetone in the presence of an acid catalyst, such as sulfuric acid, to form the 2’,3’-isopropylidene derivative.
Tosylation: The protected ribose is then treated with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base, such as pyridine, to convert the 5’ hydroxyl group to a tosylate ester.
The reaction conditions for tosylation generally involve maintaining the reaction mixture at a low temperature (0-5°C) to prevent side reactions and ensure high yield.
Industrial Production Methods
While specific industrial production methods for 2’,3’-Isopropylidene-5’-tosylate are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes using larger reaction vessels, automated control of reaction conditions, and efficient purification techniques such as crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2’,3’-Isopropylidene-5’-tosylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The tosylate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include alkoxides, thiolates, and amines.
Deprotection: The isopropylidene group can be removed under acidic conditions to regenerate the free hydroxyl groups at the 2’ and 3’ positions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium thiolate, or primary amines can be used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (50-100°C).
Deprotection: Acidic conditions, such as treatment with aqueous hydrochloric acid or trifluoroacetic acid, are used to remove the isopropylidene group.
Major Products
Nucleophilic Substitution: The major products are the corresponding nucleoside analogs where the tosylate group is replaced by the nucleophile.
Deprotection: The major product is the deprotected ribose derivative with free hydroxyl groups at the 2’ and 3’ positions.
Scientific Research Applications
2’,3’-Isopropylidene-5’-tosylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various nucleoside analogs, which are important in the study of nucleic acid chemistry and the development of antiviral and anticancer agents.
Biology: The compound is used in the preparation of modified nucleotides and nucleosides, which are valuable tools in molecular biology for studying DNA and RNA interactions.
Medicine: Nucleoside analogs derived from 2’,3’-Isopropylidene-5’-tosylate are investigated for their potential therapeutic applications, particularly as antiviral and anticancer agents.
Industry: The compound is used in the synthesis of specialty chemicals and pharmaceuticals, where precise modifications of nucleosides are required.
Mechanism of Action
The mechanism of action of 2’,3’-Isopropylidene-5’-tosylate primarily involves its role as an intermediate in chemical reactions. The tosylate group acts as a leaving group in nucleophilic substitution reactions, facilitating the introduction of various functional groups into the ribose scaffold. The isopropylidene group protects the hydroxyl groups during these reactions, preventing unwanted side reactions and ensuring selective modification.
Comparison with Similar Compounds
2’,3’-Isopropylidene-5’-tosylate can be compared with other similar compounds, such as:
2’,3’-Isopropylidene-5’-chloride: Similar in structure but with a chloride leaving group instead of a tosylate. It is less reactive in nucleophilic substitution reactions.
2’,3’-Isopropylidene-5’-bromide: Another similar compound with a bromide leaving group. It is more reactive than the chloride but less stable than the tosylate.
2’,3’-Isopropylidene-5’-mesylate: Contains a mesylate leaving group, which is also a good leaving group but less commonly used than tosylate.
The uniqueness of 2’,3’-Isopropylidene-5’-tosylate lies in the balance between its reactivity and stability, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
[4-(2,4-dioxopyrimidin-1-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O8S/c1-11-4-6-12(7-5-11)30(24,25)26-10-13-15-16(29-19(2,3)28-15)17(27-13)21-9-8-14(22)20-18(21)23/h4-9,13,15-17H,10H2,1-3H3,(H,20,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTYEGXHECVJDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C3C(C(O2)N4C=CC(=O)NC4=O)OC(O3)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40994313 | |
Record name | 4-Hydroxy-1-[5-O-(4-methylbenzene-1-sulfonyl)-2,3-O-(1-methylethylidene)pentofuranosyl]pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40994313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7354-93-0 | |
Record name | NSC73279 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73279 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Hydroxy-1-[5-O-(4-methylbenzene-1-sulfonyl)-2,3-O-(1-methylethylidene)pentofuranosyl]pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40994313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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